C27/C28 Triaromatic steranes

Description

Contextualizing C27/C28 Triaromatic Steranes within Molecular Organic Geochemistry

Triaromatic steranes (TAS) are a class of aromatic steroid hydrocarbons that are formed through the diagenetic and catagenetic alteration of sterols, which are abundant in eukaryotic organisms. inig.pl The process involves the gradual aromatization of the steroid nucleus, transforming monoaromatic steroids (MAS) into the more stable triaromatic form. inig.pl C27 and C28 triaromatic steranes specifically refer to those molecules containing 27 and 28 carbon atoms, respectively.

These compounds are considered molecular fossils, or biomarkers, because their basic carbon skeleton is inherited from precursor molecules biosynthesized by living organisms. cup.edu.cn The relative distribution of different steranes, including the C27 and C28 TAS, can provide clues about the types of organisms that contributed to the organic matter in a source rock. researchgate.net For instance, C27 steranes are often associated with marine algae, while C29 steranes (which can also be aromatized) are typically linked to terrestrial plants. researchgate.net The C28 variety is often linked to specific types of phytoplankton like dinoflagellates. fupre.edu.ngresearchgate.net

Historical Development and Evolution of Triaromatic Sterane Research

The recognition of aromatic steroids in geological samples dates back to the early days of organic geochemistry. researchgate.net Initial research focused on identifying these complex molecules and understanding their formation pathways from biological precursors. The development of sophisticated analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), was a pivotal moment in sterane research. cup.edu.cnfupre.edu.ng This technology allowed for the precise separation and identification of individual sterane isomers, including the various C27 and C28 triaromatic steranes.

Over time, researchers began to establish correlations between the distribution patterns of these biomarkers and specific geological parameters. It was discovered that the ratios of different triaromatic steranes could be used to assess the thermal maturity of source rocks and crude oils. core.ac.uk Further studies revealed their utility in differentiating between oils from different source rocks and in reconstructing the paleoenvironments of ancient sedimentary basins. lyellcollection.orgresearchgate.net More recent research has even explored the use of novel triaromatic steroid compounds to distinguish between oils of different geological ages, such as Paleozoic and Mesozoic. researchgate.net

Academic Significance and Research Applications of this compound

The academic significance of C27 and C28 triaromatic steranes lies in their power as geochemical tools. Their high thermal stability and resistance to biodegradation make them particularly valuable for studying highly mature or biodegraded oils where other biomarkers may have been destroyed. cup.edu.cnresearchgate.net

Key research applications include:

Thermal Maturity Assessment: The ratios of different triaromatic sterane isomers change predictably with increasing thermal stress. For example, with increasing maturity, short-chain TAS (like C20 and C21) increase relative to long-chain TAS (like C28). core.ac.uk The ratio of specific C26 to C28 and C27 to C28 TAS isomers can also be used to distinguish between different petroleum systems. researchgate.net

Source Rock Correlation and Paleoenvironment Reconstruction: The relative abundance of C27 and C28 triaromatic steranes helps to determine the original source of the organic matter. cup.edu.cn For example, a high abundance of C28 TAS may suggest a significant contribution from freshwater or brackish water algae. fupre.edu.ng Conversely, lower relative abundances of C28 TAS have been observed in Cambrian and Lower Ordovician source rocks. fupre.edu.ng These biomarkers can be used in conjunction with other molecular fossils to create a detailed picture of the depositional environment, including factors like salinity and oxygen levels. inig.plfupre.edu.ng

Oil-Oil and Oil-Source Rock Correlation: By comparing the triaromatic sterane fingerprints of different crude oils and potential source rocks, geochemists can establish genetic relationships. researchgate.net This is crucial for understanding petroleum systems and for guiding exploration efforts. cup.edu.cncup.edu.cn

Interactive Data Table: Key Characteristics of this compound

| Feature | C27 Triaromatic Steranes | C28 Triaromatic Steranes |

| Common Precursor Organisms | Marine algae, zooplankton | Dinoflagellates, some algae |

| Geochemical Significance | Indicator of marine organic input | Indicator of specific algal blooms, often in freshwater or brackish environments |

| Use in Maturity Assessment | Ratios with other TAS are maturity-dependent | Ratios with other TAS are maturity-dependent |

| Resistance to Biodegradation | High | High |

Properties

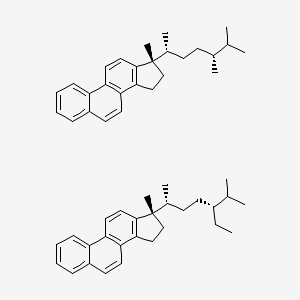

IUPAC Name |

(17S)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene;(17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36.C27H34/c1-6-21(19(2)3)12-11-20(4)28(5)18-17-26-25-14-13-22-9-7-8-10-23(22)24(25)15-16-27(26)28;1-18(2)19(3)10-11-20(4)27(5)17-16-25-24-13-12-21-8-6-7-9-22(21)23(24)14-15-26(25)27/h7-10,13-16,19-21H,6,11-12,17-18H2,1-5H3;6-9,12-15,18-20H,10-11,16-17H2,1-5H3/t20-,21-,28+;19-,20-,27+/m11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOSCDGHWUNJHU-PPIGJNCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.CC(C)C(C)CCC(C)C1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C.C[C@H](CC[C@@H](C)[C@@]1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H70 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biogeochemical Genesis and Transformation Pathways of C27/c28 Triaromatic Steranes

Precursor Sterols and Steranes in Sedimentary Organic Matter

The journey from biological molecules to geological biomarkers begins with sterols, which are essential components of cell membranes in eukaryotes. The carbon number of the resulting triaromatic sterane is directly related to the carbon number of its precursor sterol.

Cholestane (C27) Derivatives

The primary precursor for C27 triaromatic steranes is cholesterol and its isomers. Cholesterol is the most abundant sterol in animals, playing a crucial role in membrane fluidity. In the geological record, the presence of C27 sterane derivatives, known as cholestanes, is often interpreted as an indicator of animal-derived organic matter. wikipedia.org However, some marine organisms, such as red algae and certain phytoplankton, also produce C27 sterols, contributing to the cholestane signature in marine sediments.

Ergostane (C28) Derivatives

C28 triaromatic steranes are derived from C28 sterols, with ergosterol being a prominent precursor. Ergosterol is a characteristic sterol found in fungi and certain types of algae and protozoa. Its diagenetic product, ergostane, and the subsequent C28 triaromatic steranes are therefore valuable biomarkers for tracing contributions from fungal and specific algal biomass in sedimentary organic matter.

Stigmastane (C29) Derivatives and Other Higher Homologues

While the focus is on C27/C28 triaromatic steranes, it is important to note the origin of their closely related C29 counterparts. C29 triaromatic steranes originate from C29 sterols such as stigmasterol and β-sitosterol, which are abundant in terrestrial higher plants. Consequently, a high relative abundance of C29 steranes, and by extension C28 triaromatic stigmastanes, in geological samples often signifies a significant input of organic material from land plants.

Diagenetic and Catagenetic Conversion Processes

Following deposition in sediments, the original sterols undergo a series of transformations driven by increasing temperature and pressure during burial. These processes, collectively known as diagenesis and catagenesis, lead to the formation of saturated steranes and subsequently, through aromatization, to monoaromatic and triaromatic steranes.

Aromatization of Monoaromatic Steroids to Triaromatic Steranes

The formation of triaromatic steranes is a stepwise process. Initially, during early diagenesis, sterols are converted to their saturated counterparts, steranes. With increasing burial depth and temperature, one of the steroid rings, typically the C-ring, undergoes aromatization to form monoaromatic steroids (MAS). icm.edu.pl These MAS are comprised of two cyclohexane rings (A and B) and one cyclopentane ring (D-ring) fused to an aromatic C-ring. icm.edu.pl

Further thermal stress during catagenesis leads to the progressive aromatization of the remaining saturated rings. The aromatization of the B-ring in these C-ring monoaromatic steroids is a relatively slow process. However, once the B-ring becomes aromatic, the subsequent aromatization of the A-ring proceeds much more rapidly. This kinetic relationship results in relatively low concentrations of diaromatic steroids in geological samples, making triaromatic steroids the more commonly observed product of advanced thermal maturation. icm.edu.pl This process also involves the loss of a methyl group, typically at the C-10 position.

Thermal-Induced Structural Rearrangements and Aromatization

The process of aromatization is intrinsically linked to thermal-induced structural rearrangements. As sedimentary organic matter is subjected to higher temperatures during deep burial, the steroid skeleton undergoes various isomerization and rearrangement reactions. These thermal alterations can include changes in the stereochemistry at chiral centers and methyl group migrations.

These structural changes occur concurrently with the aromatization process. The increasing thermal stress drives the expulsion of hydrogen and the formation of aromatic rings, which represent a more stable thermodynamic state under such conditions. The distribution and relative abundance of different triaromatic sterane isomers can, therefore, be used as sensitive indicators of the thermal maturity of the source rock or crude oil. For instance, with increasing thermal evolution, there is often a transformation of long-chain triaromatic sterane homologues into short-chain homologues.

Research Findings on Triaromatic Sterane Ratios

Geochemical analysis of triaromatic steranes often involves the measurement of specific isomer ratios. These ratios can provide detailed information about the source of the organic matter and its thermal history. The following tables present hypothetical but representative data illustrating how these ratios are used in geochemical interpretation.

| Sample ID | C26/C28 20S TAS Ratio | C27/C28 20R TAS Ratio | Inferred Organic Matter Input |

| A-01 | 0.45 | 0.82 | Marine Algal |

| B-02 | 0.60 | 0.95 | Marine Algal with Fungal Contribution |

| C-03 | 0.25 | 0.55 | Mixed Marine and Terrestrial |

Table 1: Triaromatic Sterane Ratios for Source Rock Characterization. The ratios of different triaromatic sterane isomers, such as the C26/C28 20S and C27/C28 20R, are utilized to infer the original source of the organic matter.

| Maturity Level | TAS/(TAS+MAS) Ratio | C27 TAS/(C27+C28+C29) TAS | Predominant TAS Homologue |

| Immature | < 0.2 | 0.35 | C29 |

| Early Mature | 0.2 - 0.5 | 0.45 | C27 |

| Peak Mature | 0.5 - 0.8 | 0.50 | C27 |

| Late Mature | > 0.8 | 0.40 | Short-chain TAS (e.g., C20, C21) |

Table 2: Triaromatic Sterane Parameters as Indicators of Thermal Maturity. The ratio of triaromatic to monoaromatic steroids (TAS/(TAS+MAS)) increases with thermal maturity. The relative abundance of different carbon number TAS can also shift with increasing thermal stress.

Isomerization at C-20 and other Chiral Centers

The transformation of sterols in the geosphere involves significant changes in stereochemistry, particularly through isomerization at various chiral centers. In C27 and C28 triaromatic steranes, the most notable and geochemically significant isomerization occurs at the C-20 carbon atom of the side chain researchgate.netuobasrah.edu.iq. During diagenesis and catagenesis, the original biological configuration of precursor sterols, which is predominantly the 20R configuration, undergoes a gradual conversion to the more thermally stable geological 20S configuration taylorandfrancis.com.

This conversion is a key process in the thermal maturation of organic matter. As sedimentary organic matter is subjected to increasing temperatures over geological time, the hydrogen atom at C-20 epimerizes, leading to a mixture of 20S and 20R epimers uobasrah.edu.iq. While other chiral centers exist in the precursor sterane molecules, the aromatization of the A, B, and C rings in triaromatic steroids eliminates many of these, leaving the C-20 position as the primary center for stereochemical alteration that is tracked in geochemical studies researchgate.net.

Stereochemical Aspects of C27/C28 Triaromatic Sterane Formation

The formation of C27 and C28 triaromatic steranes from monoaromatic precursors locks in a specific stereochemical signature that evolves with thermal stress. The resulting aromatic steroids are typically represented by two main epimers: the 20R and 20S stereoisomers researchgate.net. These isomers are molecules with the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms at the C-20 chiral center.

The aromatization process that forms triaromatic steroids from other steroidal hydrocarbons results in molecules with fewer stereoisomers than their saturated C27-C29 sterane counterparts researchgate.net. This relative simplicity makes the analysis and interpretation of the 20S and 20R isomers of C27 and C28 triaromatic steranes a robust tool in petroleum geochemistry. The most commonly identified and analyzed C27-C28 triaromatic steroids in geological samples include TAS-ergostanes (C27) and TAS-stigmastanes (C28) icm.edu.pl.

Retention and Alteration of 20S and 20R Stereoisomers

In immature sediments, the stereochemistry of the original biological precursor molecules is largely retained, resulting in a predominance of the 20R isomer. As thermal maturation progresses, a portion of the 20R isomers is converted into the 20S form taylorandfrancis.com. This alteration is an irreversible process driven by the search for greater thermodynamic stability.

The extent of this conversion is quantified using the ratio of the isomers, commonly expressed as the 20S/(20S + 20R) ratio. This ratio increases from a value near zero in immature organic matter to a state of equilibrium as maturity advances uobasrah.edu.iq. For C29 steranes, this equilibrium is reached at a ratio of approximately 0.52-0.55, and similar trends are observed for the C27 and C28 triaromatic steroid series uobasrah.edu.iqtaylorandfrancis.com. The progressive alteration of this ratio serves as a reliable indicator of the thermal history experienced by the source rock or crude oil.

Geochemical Controls on Isomeric Ratios

The primary geochemical control on the isomeric ratios of 20S and 20R triaromatic steranes is thermal maturity uobasrah.edu.iq. The extent of the isomerization reaction at C-20 is a function of both time and temperature. Consequently, the 20S/(20S+20R) ratio is widely used as a molecular maturity parameter to assess the stage of petroleum generation.

Hydrous pyrolysis experiments have confirmed that the ratio of 20S to 20R configurations increases with rising thermal stress through the initial phases of oil generation osti.gov. However, these experiments also suggest that this trend may reverse at very high maturity levels, which could limit the ratio's applicability in post-mature settings osti.gov. Ratios between different triaromatic sterane homologues, such as the C26/C28 20S and C27/C28 20R ratios, are also utilized to correlate crude oils with their source rocks, indicating that the initial organic matter input also influences the distribution of these compounds icm.edu.plcup.edu.cn.

Data Tables

Table 1: Geochemical Maturity Parameters Based on C-20 Isomerization

| Parameter | Initial State (Immature) | Equilibrium Value (Mature) | Geochemical Significance |

|---|---|---|---|

| C29 Sterane 20S/(20S+20R) | ~0 | 0.52 - 0.55 uobasrah.edu.iqtaylorandfrancis.com | Indicates thermal maturity level, reaching equilibrium at or above the peak oil generation window. |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Common Name |

|---|---|

| C27 Triaromatic sterane | TAS-ergostane icm.edu.pl |

| C28 Triaromatic sterane | TAS-stigmastane icm.edu.pl |

| 20S Isomer | - |

| 20R Isomer | - |

| Monoaromatic Steroids | MAS |

Advanced Analytical Methodologies for C27/c28 Triaromatic Sterane Characterization

Emerging Spectrometric and Chromatographic Approaches

While conventional GC-MS remains the workhorse for triaromatic sterane analysis, the drive for greater resolution and more comprehensive molecular characterization of complex geochemical samples has led to the development and application of more advanced analytical technologies. These emerging methods promise to reveal details about triaromatic sterane distributions and the broader composition of petroleum that are inaccessible with standard techniques.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

One of the most significant advances in chromatographic separation is comprehensive two-dimensional gas chromatography (GC×GC). This technique utilizes two different capillary columns in series (e.g., a non-polar column followed by a polar column) connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second column for a second, very fast separation. The result is a dramatic increase in separation power (peak capacity) compared to single-column GC.

For the analysis of aromatic steroids, GC×GC can effectively separate compound classes in the second dimension based on polarity or aromaticity. This allows for the resolution of triaromatic steranes from other co-eluting aromatic compounds, providing a much cleaner and more detailed chromatogram. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which is capable of the rapid data acquisition required for the fast-eluting peaks from the second dimension, GC×GC-TOF-MS becomes a powerful tool for identifying minor and trace-level triaromatic sterane isomers that would otherwise be obscured.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

On the spectrometric front, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents a paradigm shift in the analysis of complex mixtures like crude oil. FT-ICR MS offers unparalleled mass resolving power and mass accuracy—often 10 to 100 times higher than quadrupole or ion trap mass analyzers. This capability allows for the unambiguous assignment of elemental formulas (e.g., CcHhNnOoSs) to thousands of individual compounds in a single analysis, a field now known as "petroleomics".

While traditional GC-MS focuses on specific, amenable biomarkers like triaromatic steranes, FT-ICR MS, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure photoionization (APPI), provides a comprehensive profile of the polar and high molecular weight compounds not accessible by GC. The coupling of liquid chromatography with FT-ICR MS is an emerging application that combines high-resolution separation with ultra-high-resolution mass analysis, enabling an even deeper characterization of crude oil composition. This allows researchers to move beyond targeted biomarker analysis to understand the full molecular complexity of a sample, placing compounds like triaromatic steranes within a much broader geochemical context.

Geochemical Significance of C27/c28 Triaromatic Steranes As Biomarkers

Thermal Maturity Assessment of Source Rocks and Crude Oils

The thermal maturity of a source rock is a critical factor in determining its potential to generate hydrocarbons. Triaromatic steranes undergo predictable changes in their molecular structure with increasing temperature over geological time. These changes can be quantified through various ratios, providing a reliable means of assessing the thermal history of both the source rock and the hydrocarbons it has expelled.

With increasing thermal maturity, the stereochemistry of triaromatic steranes undergoes isomerization. The ratio of different isomers, which are molecules with the same chemical formula but different spatial arrangements of atoms, can be used to assess thermal maturity. For instance, the ratio of the 20S to 20R epimers for C26, C27, and C28 triaromatic steroids shows a trend of increasing value with higher maturity levels, although the C27 and C28 ratios can be more erratic. uobasrah.edu.iq The C26 triaromatic 20S/(20S+20R) ratio is considered particularly sensitive at higher levels of maturity compared to other sterane ratios. uobasrah.edu.iq

Another set of ratios, C27/C28 20R and C26/C28 20S, have also been utilized to differentiate petroleum systems and assess maturity. researchgate.net These ratios are calculated from the peak areas of the respective compounds in gas chromatography-mass spectrometry (GC-MS) analysis.

Interactive Data Table: Triaromatic Sterane Isomerization Ratios in Maturity Assessment

| Parameter | Description | Trend with Increasing Maturity |

| C26 20S/(20S+20R) | Ratio of the 20S to the sum of 20S and 20R isomers of C26 triaromatic sterane. | Increases |

| C27 20S/(20S+20R) | Ratio of the 20S to the sum of 20S and 20R isomers of C27 triaromatic sterane. | Increases (can be erratic) |

| C28 20S/(20S+20R) | Ratio of the 20S to the sum of 20S and 20R isomers of C28 triaromatic sterane. | Increases (can be erratic) |

| C27/C28 20R | Ratio of C27 triaromatic sterane (20R) to C28 triaromatic sterane (20R). icm.edu.pl | Varies with source and maturity |

| C26/C28 20S | Ratio of C26 triaromatic sterane (20S) to C28 triaromatic sterane (20S). icm.edu.pl | Varies with source and maturity |

As thermal maturity increases, shorter-chain triaromatic steranes are generated from the cracking of longer-chain precursors. The ratio of these shorter-chain to longer-chain compounds can serve as a maturity indicator. A commonly used cracking ratio is TA(I)/TA(I+II), which represents the ratio of C20 and C21 triaromatic steranes to the full suite of C20-C28 compounds. This ratio increases with thermal maturity as the side chains of the larger molecules are cleaved. uobasrah.edu.iqscielo.org.co

Vitrinite reflectance (%Ro) is a standard method for determining the thermal maturity of source rocks. It measures the percentage of incident light reflected from the surface of vitrinite, a maceral of coal. Numerous studies have established correlations between triaromatic sterane maturity parameters and vitrinite reflectance. icm.edu.plgeoconvention.com For instance, maturity parameters derived from triaromatic steranes can be calibrated against measured vitrinite reflectance values to develop quantitative relationships. geoconvention.com This allows for the calculation of a vitrinite reflectance equivalent (VRE) from biomarker data, which is particularly useful for oil samples where direct measurement of vitrinite reflectance is not possible. geoconvention.comsearchanddiscovery.com

At advanced levels of thermal maturity, many conventional biomarkers, such as hopanes and steranes, are thermally degraded and their concentrations become too low to be useful. geoconvention.comsearchanddiscovery.com Triaromatic steranes, however, are more resistant to thermal stress. icm.edu.plscielo.org.co This makes them particularly valuable for assessing the maturity of high-maturity and post-mature source rocks and condensates, extending the range of biomarker applicability into the gas generation window. scielo.org.coicm.edu.pl The presence of C20–C21 triaromatic steranes in samples where other biomarkers are absent can indicate a high level of thermal maturity. icm.edu.pl

Organic Matter Input and Source Rock Characterization

The distribution of different carbon number triaromatic steranes can provide insights into the original organic matter that was deposited and transformed into kerogen. This information is crucial for correlating oils to their source rocks and for understanding the paleoenvironment of deposition.

The relative abundance of C27 and C28 triaromatic steranes is linked to the types of organisms that contributed to the organic matter in a source rock. A predominance of C27 triaromatic steranes is generally indicative of organic matter derived from marine algae. taylorandfrancis.com Conversely, a higher relative abundance of C29 steranes (and by extension, their triaromatic counterparts) suggests a significant contribution from terrestrial higher plants. taylorandfrancis.com The distribution of C26–C28 triaromatic steroids can therefore be used to infer the dominance of marine organic matter. icm.edu.pl

Interactive Data Table: C27/C28 Triaromatic Sterane Distribution and Source Indication

| Predominant Compound | Inferred Source of Organic Matter | Typical Depositional Environment |

| C27 Triaromatic Steranes | Marine algae and plankton taylorandfrancis.comscielo.br | Marine |

| C29 Triaromatic Steranes | Terrestrial higher plants taylorandfrancis.comscielo.br | Terrestrial/Deltaic |

The analysis of C27, C28, and C29 triaromatic sterane distributions, often visualized on a ternary diagram, is a powerful tool for characterizing the source facies of petroleum. gfz-potsdam.de

Discrimination of Marine, Lacustrine, and Terrestrial Organic Matter Sources

The relative abundance of C27, C28, and C29 triaromatic steranes is a widely used tool to differentiate the source of organic matter. Generally, a predominance of C27 triaromatic steranes is indicative of organic matter derived from marine algae and zooplankton. researchgate.net In contrast, a higher relative abundance of C29 triaromatic steranes suggests a significant contribution from terrestrial higher plants. researchgate.net Lacustrine environments can show a more varied distribution, often with a mixture of inputs from aquatic organisms and surrounding land plants, which is reflected in the triaromatic sterane profile. researchgate.net

The interpretation of organic matter source from triaromatic sterane distributions is based on the sterol compositions of their biological precursors. Marine phytoplankton are rich in C27 and C28 sterols, while terrestrial plants are dominated by C29 sterols. researchgate.net The diagenetic alteration of these sterols to triaromatic steranes preserves this carbon number preference, making them reliable biomarkers for source input analysis.

Table 1: General Correlation of Triaromatic Sterane Predominance with Organic Matter Source (Note: This table is a generalized representation based on established geochemical principles. Specific ratios can vary depending on the depositional environment and thermal maturity.)

| Predominant Triaromatic Sterane | Primary Organic Matter Source | Depositional Environment Indication |

| C27 TAS | Marine Algae, Zooplankton | Marine |

| C28 TAS | Certain types of algae (e.g., dinoflagellates) | Marine, Lacustrine |

| C29 TAS | Terrestrial Higher Plants | Terrestrial, or marine/lacustrine with significant terrestrial input |

Specific Biogenic Inputs (e.g., Dinoflagellates, Algae, Cyanobacteria, Higher Plants)

Beyond a general marine versus terrestrial distinction, the distribution of triaromatic steranes can sometimes point to more specific biological inputs. For instance, certain C28 triaromatic steranes are thought to be derived from sterols produced by specific types of phytoplankton, including dinoflagellates. researchgate.netresearchgate.net The presence of dinosterane, a C30 4-methylsterane, is a well-established biomarker for dinoflagellates, and its triaromatic equivalent can also be indicative of their contribution to the organic matter. researchgate.net

While C27 triaromatic steranes are broadly associated with marine algae, a high abundance may point towards periods of high algal productivity. researchgate.net Similarly, a strong C29 triaromatic sterane signal is a clear indicator of input from higher plants. researchgate.net The contribution of cyanobacteria is more commonly inferred from hopanoids, another class of biomarkers, but their presence alongside a particular sterane distribution can help to build a more complete picture of the microbial community. For example, in some lacustrine environments, a high abundance of C28 regular steranes has been linked to cyanobacteria. cup.edu.cn

Utilization of C27:C28:C29 Triaromatic Sterane Ternary Diagrams

To visualize and interpret the relative contributions of different organic matter sources, geochemists often employ ternary diagrams plotting the percentages of C27, C28, and C29 triaromatic steranes. icm.edu.plresearchgate.net These diagrams provide a graphical representation of the source signature of organic matter in sediments and oils. Samples with different origins will plot in distinct fields on the diagram, allowing for the classification of petroleum systems and the reconstruction of paleoenvironments. researchgate.netresearchgate.net

For example, samples plotting near the C27 apex are typically interpreted as having a predominantly marine algal source. Those plotting towards the C29 apex indicate a significant terrestrial higher plant input. Samples that fall in the central part of the diagram suggest a mixed source of organic matter. researchgate.net The position of a sample on the ternary diagram is a powerful tool for oil-source rock correlation and for understanding the depositional setting of a particular geological formation. researchgate.net

Paleoenvironmental Reconstruction and Depositional Conditions

C27/C28 Triaromatic Steranes as Proxies for Paleosalinity (Freshwater, Brackish, Saline)

The ratios of different triaromatic sterane isomers can also provide clues about the salinity of the water column at the time of deposition. While not a direct measure of salinity, variations in the C27/C28 triaromatic sterane ratio have been linked to changes in paleosalinity. This is often related to the types of organisms that thrive in different salinity regimes and their corresponding sterol precursors. For instance, some studies have suggested that certain algal assemblages, and therefore their biomarker signatures, are sensitive to salinity changes. icm.edu.pl

In general, marine environments, which are saline, tend to show a predominance of C27 triaromatic steranes. icm.edu.pl Lacustrine environments can range from freshwater to hypersaline, and the triaromatic sterane distributions can reflect this. For example, some studies of brackish-saline lacustrine sediments have noted a high abundance of C28 regular steranes, which would be reflected in the triaromatic sterane assemblage. cup.edu.cn However, the relationship between C27/C28 triaromatic sterane ratios and paleosalinity is complex and often requires integration with other geochemical proxies for a robust interpretation.

Indicators of Paleo-Redox Conditions (Suboxic-Anoxic Environments)

Triaromatic steranes can also serve as indicators of the redox conditions of the depositional environment. The preservation of organic matter, including the precursors to triaromatic steranes, is enhanced in suboxic (low oxygen) to anoxic (no oxygen) conditions. The presence of triaromatic steranes in high concentrations can, therefore, suggest that the organic matter was deposited in a reducing environment where it was protected from oxidative degradation. semanticscholar.org

Furthermore, the specific assemblage of triaromatic steranes, in conjunction with other biomarkers, can help to refine the interpretation of paleo-redox conditions. For instance, in anoxic carbonate source rocks, specific distributions of triaromatic steranes have been observed. semanticscholar.org The presence of these compounds in marine shales is also often indicative of deposition under anoxic or suboxic conditions. vurup.sk

Influence of Lithology and Mineral Matrix on Triaromatic Sterane Preservation

The preservation of biomarkers, including triaromatic steranes, is influenced by the mineral matrix of the source rock. nih.gov Clay minerals, for example, can adsorb organic molecules, protecting them from degradation and facilitating their preservation. Carbonate minerals can also play a role in the preservation of organic matter. The type of mineral can influence the abundance and types of biomarkers that are preserved. nih.gov

For instance, oils derived from carbonate source rocks are often richer in cyclic hydrocarbons and sulfur compounds compared to those from shales. semanticscholar.org This is due to the specific diagenetic conditions within carbonate-rich sediments. The mineral matrix can also affect the extraction and detection of biomarkers, with strong adsorption to some minerals potentially interfering with analytical procedures. nih.gov Therefore, understanding the lithology of a source rock is crucial for accurately interpreting its triaromatic sterane signature.

Petroleum System Correlation and Oil-Source Rock Linkages

Triaromatic steranes, particularly the C27 and C28 homologs, serve as robust biomarkers in petroleum geochemistry for correlating crude oils and linking them to their source rocks. Their high thermal stability allows them to retain source-specific information even in mature to over-mature samples, where other common biomarkers like steranes and hopanes may have lost their diagnostic utility researchgate.net.

Cross-Plots of C27/C28 Triaromatic Sterane Ratios for Petroleum System Differentiation

Cross-plots utilizing ratios of different triaromatic sterane compounds are powerful tools for differentiating petroleum systems and classifying crude oil families. These ratios can highlight variations in the original organic matter input and depositional environments of the source rocks.

Geochemical studies have successfully employed ratios such as C26/C28 20S and C27/C28 20R triaromatic steranes (TAS) to distinguish between different oil groups. For instance, in the Jiyang sub-basin of the Bohai Bay Basin, oils were classified into distinct groups based on these ratios. Group I and II oils exhibited high C26/C28 20S TAS (0.30–0.58) and C27/C28 20R TAS (0.70–1.03) ratios, suggesting their source rocks likely had similar organic matter inputs cup.edu.cn. These specific biomarker ratios, when plotted against each other, can effectively segregate oil populations that may appear similar based on other geochemical parameters.

The differentiation is based on the principle that the relative abundances of C27 and C28 sterols (the biological precursors to steranes) vary between different types of algae and other organisms. This initial difference in precursor molecules is preserved in the resulting triaromatic sterane distribution, providing a fingerprint of the original organic matter.

Table 1: Example of Triaromatic Sterane Ratios for Oil Group Classification

| Oil Group | C26/C28 20S TAS Ratio | C27/C28 20R TAS Ratio | Inferred Source Characteristic |

| Group I & II | 0.30–0.58 | 0.70–1.03 | Similar organic matter inputs |

| Group III | (Different values) | (Different values) | Different organic matter inputs |

Data based on findings from the Jiyang sub-basin cup.edu.cn.

Triaromatic Sterane Signatures in Oil-Oil and Oil-Source Rock Correlation

The distribution pattern, or "signature," of triaromatic steranes is a cornerstone of oil-oil and oil-source rock correlation studies. Because these compounds are highly resistant to thermal degradation, their molecular signatures can reliably link mature oils and bitumens (B1180155) back to their parent source rocks researchgate.net.

Correlation is achieved by comparing the relative abundances of C26, C27, and C28 triaromatic steranes in different samples. A close match in the distribution patterns between two oil samples suggests they originated from the same source kitchen or genetically related source rocks. Similarly, a strong correlation between the triaromatic sterane signature of a crude oil and that of a source rock extract provides compelling evidence of a genetic link icm.edu.plresearchgate.net.

Response to Secondary Alteration Processes

A key advantage of using triaromatic steranes as biomarkers is their exceptional resistance to secondary alteration processes that can obscure or destroy other geochemical information. These processes include biodegradation, water washing, and photo-oxidation.

Resistance to Biodegradation in Reservoir Settings

Triaromatic steranes are known to be highly resistant to microbial alteration. In reservoir settings where oils are subjected to biodegradation, more labile compounds like n-alkanes and isoprenoids are progressively removed. As the severity of biodegradation increases, even relatively stable compounds like regular steranes and hopanes can be altered researchgate.net. However, triaromatic steranes remain largely unaffected even in heavily biodegraded oils icm.edu.plrsc.org.

Effects of Water Washing and Photo-oxidation

Water Washing: This process, which involves the dissolution of more water-soluble components from crude oil, has a negligible effect on triaromatic steranes. Due to their high molecular weight and hydrophobic nature, these compounds have very low aqueous solubility. Therefore, diterpane, triterpane, and sterane biomarkers, including triaromatic steranes, are little affected by water washing researchgate.net. This stability allows them to be used effectively for correlating water-washed oils with unaltered oils and their source rocks researchgate.net. Some research has used the ratio of short-chain C20 and C21 triaromatic steranes to their C27 and C28 counterparts as an indicator of water washing, suggesting the lower molecular weight compounds may be slightly more susceptible aimspress.comresearchgate.net.

Photo-oxidation: Exposure to sunlight can chemically alter crude oil, particularly in the context of oil spills. Studies on the effects of photo-oxidation on triaromatic steranes have shown some susceptibility. Research indicates a preferential loss of C27 methyl triaromatic steranes (MTAS) relative to their C28 and C29 counterparts during this process rsc.org. This selective degradation can alter certain diagnostic ratios, with some ratios showing significant deviation during photo-oxidation experiments rsc.org. Despite this, triaromatic steroid hydrocarbons generally retain their fundamental molecular compositions better than many other compound classes, allowing many of their diagnostic ratios to remain useful for oil spill identification rsc.org.

Table 2: Summary of Alteration Effects on Triaromatic Steranes

| Alteration Process | Effect on Triaromatic Steranes | Geochemical Application |

| Biodegradation | Highly resistant; slight preferential loss of 20R isomer may occur. | Excellent for correlating biodegraded oils where other biomarkers are destroyed. |

| Water Washing | Negligible effect due to low water solubility. | Reliable for correlating water-washed oils. |

| Photo-oxidation | Some alteration; preferential degradation of C27 compounds observed. | Many diagnostic ratios remain robust for oil spill identification. |

Case Studies and Regional Applications of C27/c28 Triaromatic Steranes

Analysis in Major Sedimentary Basins and Petroleum Provinces

The application of C27/C28 triaromatic sterane analysis has been pivotal in characterizing hydrocarbon sources and maturity in various prolific basins.

The Tarim Basin, one of China's largest oil and gas-bearing basins, features complex petroleum systems with multiple source rocks from different geological eras geoscienceworld.orgnih.gov. Geochemical studies have identified distinct oil families, including those sourced from Cambrian and Middle-Upper Ordovician marine shales and carbonates geoscienceworld.orgnih.govresearchgate.net.

Triaromatic steroids (TAS) are particularly effective in this basin for correlating oils, especially those that are heavily biodegraded or have reached high levels of thermal maturity researchgate.net. The relative distribution of C26-C28 TAS isomers is used to distinguish between different oil populations. For instance, oils originating from Middle–Upper Ordovician source rocks tend to have lower relative contents of C28 regular steranes and related triaromatic steroids compared to oils derived from Cambrian and Lower Ordovician source rocks, which show abnormally high abundances of these compounds researchgate.net. This distinction is critical for mapping petroleum systems and guiding exploration in this super-deep and complex basin nih.govfrontiersin.org. Analysis of TAS has helped confirm that Ordovician reservoirs were charged by multiple sources, with Cambrian source rocks being a major contributor to the highly mature crude oil found in the region frontiersin.org.

Table 1: Geochemical Features of Oil Families in the Tarim Basin

| Oil Family | Dominant Source Rock | Key Biomarker Characteristics | Inferred Depositional Environment |

|---|---|---|---|

| Tabei & Tazhong | Middle-Upper Ordovician | Low pristane/phytane (Pr/Ph) ratio, high dibenzothiophene/phenanthrene (DBT/P) ratio, low abundance of triaromatic dinosteroids researchgate.net. | Anoxic marine researchgate.net |

| Tadong | Cambrian / Lower Ordovician | Relatively high Pr/Ph ratio, low DBT/P ratio, abnormally high abundances of C28 regular steranes and related TAS researchgate.netresearchgate.net. | Marine researchgate.net |

The Niger Delta is a major petroleum province characterized by Tertiary-age source rocks stephypublishers.com. Triaromatic steranes are extensively used to assess the origin, depositional environment, and thermal maturity of its crude oils ajol.inforesearchgate.net.

Studies of oils from various fields (such as ADL, MJI, OKN, MJO, and WZB) reveal that the distribution of C26, C27, and C28 TAS provides significant insights. For example, some oils are characterized by a higher abundance of C28 20S and C28 20R triaromatic steroids, while others show a predominance of a peak containing C26 20R and C27 20S TAS fupre.edu.ngfupre.edu.ng. These distributions, along with other biomarkers like oleanane, indicate that the source rocks are of a mixed origin, receiving input from both terrestrial land plants and marine organic matter (including dinoflagellates), deposited in a freshwater-brackish to saline lacustrine or deltaic environment ajol.infosemanticscholar.org. Maturity assessments based on TAS ratios, supported by other biomarker parameters, consistently place the Niger Delta oils within the early oil window maturity stage ajol.inforesearchgate.netfupre.edu.ng.

Table 2: Triaromatic Steroid Distribution in Niger Delta Oilfields

| Oilfield Group | Characteristic TAS Distribution | Inferred Organic Matter Source |

|---|---|---|

| ADL & MJI | Higher abundance of C28 20S and C28 20R TAS fupre.edu.ngfupre.edu.ng. | Mixed terrestrial and marine, with significant dinoflagellate input semanticscholar.org. |

| OKN, MJO & WZB | Predominance of C26 20R + C27 20S TAS peak fupre.edu.ngfupre.edu.ng. | Mixed terrestrial and marine semanticscholar.org. |

The Upper Devonian-Lower Mississippian Woodford Shale is a significant source rock and unconventional reservoir in North America, particularly in the Anadarko and Permian Basins shareok.orgseg.org. It is known for its high organic content (TOC values from 4% to 13%) and high-quality, oil-prone Type I and II kerogen shareok.org.

Geochemical analyses indicate that the Woodford Shale was deposited under alternating suboxic and anoxic conditions shareok.org. While detailed studies on triaromatic steranes in the Woodford are less common in available literature compared to other biomarkers, their application is crucial for assessing its complex thermal history. The formation is thermally mature to overmature across large areas seg.orgonepetro.org. In such high-maturity rocks, where saturated biomarkers like regular steranes may be depleted, the more stable triaromatic steranes serve as essential indicators of thermal maturity and original organic matter input researchgate.net. Their analysis helps to confirm the oil-prone nature of the original organic matter and to model hydrocarbon generation and expulsion efficiencies in this unconventional play onepetro.org.

The Middle East is home to some of the world's largest petroleum systems, with major source rocks in the Jurassic and Cretaceous periods, such as the Sulaiy, Yamama, and Zubair formations researchgate.net. These source rocks were deposited in anoxic marine environments and generated the vast hydrocarbon reserves in the region researchgate.net.

Biomarker studies, including the analysis of steranes, are fundamental to correlating the numerous oil fields to their respective source rocks. In the Gulf of Suez, for example, the predominance of C28, C29, and C30 steranes points to a mixed marine and terrestrial organic source jofamericanscience.org. Triaromatic steranes are applied to support these correlations and to assess maturity levels, which are generally in the early to mid-mature stage researchgate.net. The relative abundances of C27, C28, and C29 steranes and their triaromatic counterparts help to differentiate oil families and map depositional environments across the region researchgate.netsemanticscholar.org.

Contributions to Understanding Specific Geological Eras and Events

The molecular structure and distribution of triaromatic steranes can serve as powerful age-diagnostic markers, helping to constrain the geological age of source rocks. A key example is the use of Triaromatic 23,24-dimethylcholesteroids (TA-DMC). These compounds are derived from 23,24-dimethylcholesterols, which are produced by specific organisms like dinoflagellates, haptophytes, and diatoms that proliferated during the Mesozoic and younger eras researchgate.net.

The presence of TA-DMC in a rock extract or oil can therefore be a useful parameter to distinguish Paleozoic-sourced oils from those generated by Mesozoic or Cenozoic source rocks researchgate.net. This molecular fossil evidence tracks the evolution and radiation of key eukaryotic phytoplankton groups, providing a chemostratigraphic tool that complements traditional biostratigraphy. By analyzing the assemblage of triaromatic steroids, geochemists can gain insights into the paleo-ecological conditions of ancient seas and the evolutionary events that shaped the biosphere.

Comparative Studies with Other Biomarker Classes (e.g., Hopanes, Regular Steranes)

The diagnostic power of C27/C28 triaromatic steranes is often enhanced when used in conjunction with other biomarker classes like hopanes and regular steranes. Each class provides complementary information about the petroleum system.

Hopanes vs. Triaromatic Steranes : Hopanes are pentacyclic triterpenoids derived primarily from the cell membranes of prokaryotes (bacteria) tamu.edu. In contrast, steranes (and by extension, triaromatic steranes) originate from sterols in eukaryotes (mainly algae and higher plants) vurup.sk. The ratio of steranes to hopanes is therefore a fundamental indicator of the relative contribution of eukaryotic versus prokaryotic organisms to the source rock's organic matter vurup.skresearchgate.net. A high sterane/hopane ratio typically suggests a significant input from algae, common in marine environments, while a low ratio points towards greater bacterial input or reworking of organic matter vurup.sk.

Regular Steranes vs. Triaromatic Steranes : Regular (saturated) steranes and triaromatic steranes originate from the same sterol precursors. However, they respond differently to thermal stress and biodegradation. Regular steranes, such as the C29 20S/(20S+20R) epimers, are sensitive indicators of thermal maturity within the oil generation window icm.edu.pl. Triaromatic steranes are formed through the progressive aromatization of monoaromatic steroids, a process that continues at higher levels of thermal maturity icm.edu.pl. Consequently, ratios of triaromatic to monoaromatic steroids (TAS/MAS) can indicate advanced maturity levels icm.edu.pl.

Crucially, triaromatic steranes are significantly more resistant to biodegradation than both regular steranes and hopanes researchgate.net. In heavily biodegraded oils where n-alkanes, isoprenoids, and even regular steranes and hopanes have been partially or completely removed, triaromatic steranes often survive, providing one of the few remaining clues to the oil's origin and maturity researchgate.net.

Table 3: Comparison of Biomarker Classes

| Biomarker Class | Primary Biological Source | Key Geochemical Applications | Relative Resistance to Biodegradation & Thermal Stress |

|---|---|---|---|

| Hopanes | Prokaryotes (Bacteria) tamu.edu | - Indicates bacterial input- Maturity assessment (e.g., Ts/Tm, homohopane isomerization) icm.edu.pl | High |

| Regular Steranes | Eukaryotes (Algae, Higher Plants) vurup.sk | - Indicates eukaryotic input- Source organism type (C27 vs. C28 vs. C29)- Maturity assessment (e.g., C29 20S/(20S+20R)) icm.edu.pl | Moderate |

| Triaromatic Steranes | Eukaryotes (Algae, Higher Plants) ajol.info | - Source correlation in mature/degraded oils- Advanced maturity assessment (e.g., TAS/MAS) icm.edu.pl- Paleoenvironmental and age-diagnostic studies researchgate.net | Very High researchgate.net |

Future Research Directions and Advanced Methodological Prospects for C27/c28 Triaromatic Steranes

Compound-Specific Isotope Analysis of Triaromatic Steranes

Compound-specific isotope analysis (CSIA) is an emerging technique that holds significant promise for advancing the understanding of triaromatic steranes. youtube.commdpi.comitrcweb.org By measuring the stable isotopic ratios of elements like carbon (¹³C/¹²C) within individual triaromatic sterane molecules, CSIA can provide detailed insights into the carbon sources and biogeochemical pathways involved in their formation. youtube.comnih.gov

Key research areas for CSIA of triaromatic steranes include:

Source Deconvolution: CSIA can help to differentiate between various precursor organisms that may have contributed to the formation of C27 and C28 sterols, the precursors to triaromatic steranes. This is particularly valuable in complex depositional environments with mixed organic matter inputs.

Paleoenvironmental Reconstruction: Isotopic signatures of triaromatic steranes can reflect the carbon isotopic composition of the ambient dissolved inorganic carbon (DIC) in ancient water bodies. This information can be used to reconstruct past pCO2 levels and understand ancient carbon cycling.

Diagenetic and Catagenetic Pathways: Isotopic fractionation occurs during the transformation of sterols to monoaromatic and then to triaromatic steranes. Studying these isotopic shifts can provide a more nuanced understanding of the thermal and chemical processes that these molecules have undergone.

Table 1: Potential Applications of Compound-Specific Isotope Analysis (CSIA) on Triaromatic Steranes

| Application | Description |

| Source Apportionment | Distinguishing between algal, bacterial, and terrestrial inputs to sedimentary organic matter. |

| Paleoenvironmental Insights | Reconstructing the carbon isotopic composition of ancient environments. |

| Maturity Assessment | Refining thermal maturity assessments by understanding isotopic fractionation during aromatization. |

| Correlation Studies | Enhancing oil-oil and oil-source rock correlations with an additional, independent parameter. |

Integration with Molecular Dynamics and Reaction Kinetic Modeling

The integration of molecular dynamics and reaction kinetic modeling can provide a theoretical framework to complement empirical observations of triaromatic sterane distributions. These computational approaches can simulate the behavior of these molecules under various geological conditions.

Molecular Dynamics Simulations: These simulations can model the conformational changes and stability of different triaromatic sterane isomers at an atomic level. This can help to explain the observed distributions of isomers in natural samples and their response to thermal stress.

Reaction Kinetic Modeling: By modeling the reaction rates of the aromatization process from sterols to triaromatic steranes, it is possible to develop more accurate thermal maturity indicators. researchgate.net This involves understanding the energy barriers and transition states of the chemical reactions involved. researchgate.net

Table 2: Research Focus for Modeling of Triaromatic Steranes

| Modeling Approach | Research Objective |

| Molecular Dynamics | Understanding the thermodynamic stability of different triaromatic sterane isomers. |

| Reaction Kinetics | Quantifying the rates of formation and degradation of triaromatic steranes under different temperature and pressure regimes. |

| Integrated Models | Predicting the evolution of triaromatic sterane ratios over geological time scales. |

Development of New Triaromatic Sterane Ratios for Enhanced Geochemical Interpretations

While several triaromatic sterane ratios are currently used, there is potential to develop new and more robust parameters for geochemical interpretation. This can be achieved through the identification and quantification of previously uncharacterized triaromatic sterane compounds.

Future research could focus on:

Novel Isomers: The identification of new triaromatic sterane isomers with different thermal stabilities could lead to the development of more sensitive maturity parameters.

Source-Specific Compounds: The discovery of triaromatic steranes derived from specific precursor organisms could provide more precise information about the depositional environment.

Weathering and Biodegradation Indices: Ratios that are sensitive to alteration processes such as weathering and biodegradation could be developed to assess the quality of oil and rock extracts. nih.gov

Table 3: Potential New Triaromatic Sterane Ratios

| Ratio | Potential Application |

| Short-chain vs. Long-chain TAS | Refining interpretations of organic matter input and thermal maturity. tandfonline.com |

| Specific Isomer Ratios | Developing more precise thermal maturity indicators. |

| TAS / (TAS + MAS) | Aromatization parameter for maturity assessment. usgs.gov |

| C26/C28 20S TAS | Indicator of organic matter type and diagenetic processes. icm.edu.plicm.edu.pl |

| C27/C28 20R TAS | Indicator of organic matter source and maturity. icm.edu.plicm.edu.pl |

Exploration of Triaromatic Sterane Proxies in Unconventional Resources

The application of triaromatic steranes as geochemical proxies is expanding into the realm of unconventional resources, such as shale oil and gas. In these systems, understanding the thermal maturity and organic facies is crucial for successful exploration and production.

Triaromatic steranes can provide valuable information on:

Thermal Maturity: Assessing the thermal maturity of shale source rocks to determine if they are within the oil or gas generation window.

Organic Matter Input: Characterizing the type of organic matter within the shale, which influences the quality of the hydrocarbons generated.

Fluid-Rock Interactions: Triaromatic sterane distributions in produced fluids can be compared to those in the source rock to understand fluid migration and mixing.

Multi-Biomarker Integration for Holistic Paleoenvironmental and Petroleum System Reconstruction

The most robust geochemical interpretations are derived from the integration of multiple biomarker proxies. Triaromatic steranes provide a crucial piece of the puzzle, but their significance is amplified when considered alongside other biomarker groups.

A holistic approach would involve integrating data from:

Hopanes: To assess bacterial input and redox conditions.

Steranes: To determine the contribution of eukaryotes and assess thermal maturity. taylorandfrancis.com

Isoprenoids (Pristane and Phytane): To infer depositional redox conditions.

n-alkanes: To evaluate the input of terrestrial versus aquatic organic matter.

Aromatic compounds: Such as phenanthrenes and dibenzothiophenes, to further constrain thermal maturity and source characteristics.

By combining these different lines of evidence, a more complete and reliable reconstruction of the paleoenvironment and the entire petroleum system can be achieved. osti.govrsc.org

Q & A

Q. What analytical methods are recommended for identifying and quantifying C27/C28 triaromatic steranes in geological samples?

this compound are typically analyzed using gas chromatography-mass spectrometry (GC-MS) with specific mass fragmentograms (e.g., m/z 231, 245, and 253) to isolate their molecular ions . Quantification involves integrating peak areas from these fragmentograms and normalizing against internal standards, such as deuterated analogs (e.g., d2-C27/C28 triaromatic steranes) to account for instrumental variability . Data should be cross-validated with reference standards (e.g., Triaromatic Sterane Kits) to ensure accuracy .

Q. How can the C27:C28:C29 sterane ratio be used to infer organic matter sources in sedimentary basins?

The relative abundances of C27, C28, and C29 steranes reflect organic matter inputs:

- C27 : Dominantly from marine phytoplankton .

- C28 : Associated with zooplankton, fungi, or algae .

- C29 : Indicative of terrestrial higher plants .

A ternary diagram of these ratios (C27:C28:C29) can classify oils into genetic groups. For example, marine-derived oils often cluster with higher C27, while terrigenous inputs elevate C29 . However, thermal maturation can skew ratios, necessitating complementary biomarkers (e.g., oleanane for land plants) .

Q. What are the key maturity indicators derived from triaromatic steranes?

Triaromatic sterane ratios, such as %TAS (proportion of C21–C22 triaromatics relative to C26–C28), are robust maturity metrics independent of depositional environment . Additionally, isomer ratios like 20S/(20S+20R) for C27 steranes and 22S/(22S+22R) for hopanes increase with thermal maturity . Higher %TAS and isomer ratios correlate with advanced maturity (e.g., >1.0% vitrinite reflectance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in sterane distribution patterns caused by thermal maturation?

Thermal maturation alters sterane distributions:

- C29 steranes decrease due to demethylation, forming secondary C27 steranes .

- C27 steranes increase with maturity, creating an "inverted L" to "asymmetric V" trend in ternary plots .

To disentangle source vs. maturity effects:

Compare absolute concentrations of steranes (C29 declines sharply at 0.6–1.0% Ro) .

Use isomer ratios (e.g., 20S/(20S+20R)) alongside %TAS to isolate maturity trends .

Validate with hydrous pyrolysis experiments simulating maturation .

Q. What methodologies differentiate facies-dependent sterane signals from maturity overprints?

C27–C29 regular steranes are facies-dependent (e.g., marine vs. terrigenous), while triaromatic sterane ratios (e.g., %TAS) are maturity-specific . To isolate facies:

- Analyze pristane/phytane (Pr/Ph) and gammacerane indices for redox conditions .

- Use C28/C29 sterane ratios : High C28 suggests marine carbonate facies (e.g., Aptian oils), whereas C29 dominance indicates terrigenous inputs .

Combine these with non-biomarker proxies (e.g., δ13C of n-alkanes) for robust facies interpretation .

Q. How do biodegradation and thermal cracking affect triaromatic sterane reliability in oil-source correlation?

Triaromatic steranes resist biodegradation better than regular steranes, making them reliable in degraded oils . However, extreme thermal cracking (>1.5% Ro) degrades all steranes, necessitating alternative biomarkers (e.g., diamondoids) . For moderate biodegradation:

- Prioritize triaromatic steranes and diasteranes over regular steranes .

- Cross-check with non-biodegradable markers (e.g., C30 steranes for marine inputs) .

Methodological Best Practices

Q. Experimental design for biomarker analysis in mixed-source systems

Sample selection : Include end-member oils (e.g., purely marine/terrigenous) for calibration .

Data normalization : Report sterane ratios as percentages (e.g., C27/[C27+C28+C29]) to minimize matrix effects .

Quality control : Use deuterated internal standards (e.g., d2-C27/C28 triaromatics) to correct for analytical drift .

Q. Statistical approaches for interpreting conflicting biomarker data

Principal Component Analysis (PCA) : Reduces dimensionality in datasets with multiple biomarkers (e.g., steranes, terpanes, isotopes) .

Cluster analysis : Groups oils with similar C27/C28/C29 distributions to identify genetic families .

Error propagation : Quantify uncertainties in isomer ratios using replicate analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.